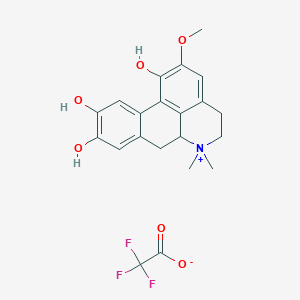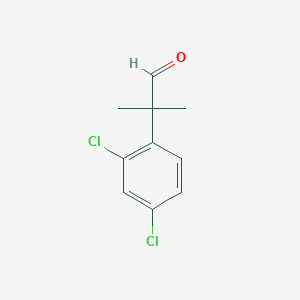
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is an organic compound with the molecular formula C10H10Cl2O It is characterized by the presence of two chlorine atoms attached to the benzene ring and a dimethyl group attached to the alpha carbon of the aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Chlorination of Benzeneacetaldehyde: : One common method involves the chlorination of benzeneacetaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of 2,4-dichlorobenzene with isobutyraldehyde. This reaction requires a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The aldehyde group in 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH3) can be used to introduce methoxy groups.
Major Products Formed
Oxidation: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid.
Reduction: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneethanol.
Substitution: 2,4-Dimethoxy-alpha,alpha-dimethyl-benzeneacetaldehyde.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of chlorinated aldehydes on cellular processes. It may serve as a model compound to investigate the toxicity and metabolic pathways of similar substances.
Medicine
While not commonly used directly in medicine, derivatives of this compound may have potential applications in drug development. Its structural features can be modified to create new pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and agrochemicals. Its unique properties make it suitable for specific applications where chlorinated aldehydes are required.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is typically targeted by oxidizing agents, leading to the formation of carboxylic acids. In biological systems, the compound may interact with cellular components, leading to oxidative stress or other biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetaldehyde: Lacks the chlorine atoms and dimethyl groups, making it less reactive in certain chemical reactions.
2,4-Dichlorobenzaldehyde: Similar in structure but lacks the dimethyl groups, affecting its reactivity and applications.
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid: The oxidized form of the compound, with different chemical properties and applications.
Uniqueness
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is unique due to the presence of both chlorine atoms and dimethyl groups, which enhance its reactivity and make it suitable for a wide range of chemical transformations
Propriétés
Formule moléculaire |
C10H10Cl2O |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
Clé InChI |
AUXYSQBHPNXKSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)

![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
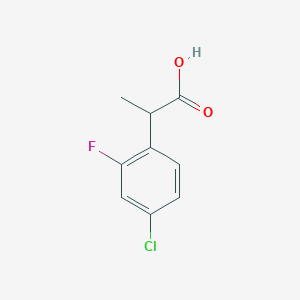
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
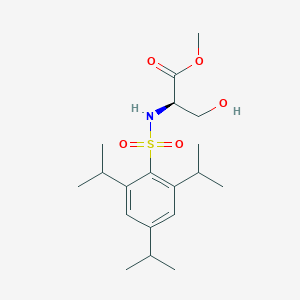
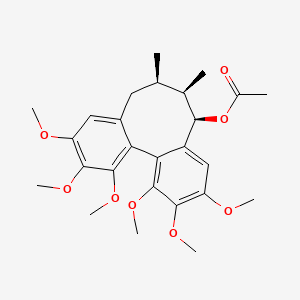
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
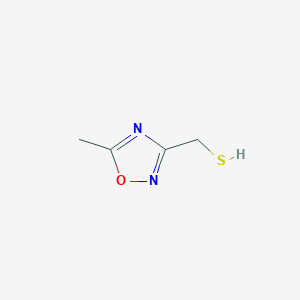


![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
